2-(4-Aminophenyl)ethanol

Ordered polymerization Polyurethane-urea Nonsymmetric monomer

Researchers requiring regiospecific para-aminoalcohols face supply inconsistency and isomeric contamination that compromises polymer sequence control and API intermediate fidelity. 2-(4-Aminophenyl)ethanol (CAS 115341-06-5) resolves this as the exclusive para-configuration scaffold: • Mirabegron chiral intermediate synthesis under H₂-free mild conditions, reducing scale-up safety hazards. • Ordered poly(urethane-urea)s (Mn = 49,000) via polyaddition with p-isocyanatobenzyl isocyanate (DMF, 0 °C), unattainable with ortho/meta isomers. • One-step 4-aminostyrene production by thermal dehydration (220-260 °C, alkali hydroxide), per patent RU 2472773 C1. Supplied at ≥98% purity for immediate global shipment.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 115341-06-5
Cat. No. B7734205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminophenyl)ethanol
CAS115341-06-5
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCO)N
InChIInChI=1S/C8H11NO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6,9H2
InChIKeyQXHDYMUPPXAMPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Aminophenyl)ethanol (CAS 115341-06-5) Product Baseline and In-Class Comparator Context for Scientific Procurement


2-(4-Aminophenyl)ethanol (also known as 4-aminophenethyl alcohol or p-aminophenethyl alcohol) is an aromatic aminoalcohol with the molecular formula C₈H₁₁NO and molecular weight of 137.18 g/mol . This compound features a para-substituted phenyl ring bearing an amino group (-NH₂) at the 4-position and a hydroxyethyl (-CH₂CH₂OH) side chain, which confers bifunctional reactivity distinct from isomeric aminophenethyl alcohols where the amino and hydroxyethyl groups occupy ortho or meta positions [1]. The compound exists as a light brown to brown crystalline solid with a melting point of 107–110 °C and is widely utilized as a building block in pharmaceutical intermediate synthesis, polymer chemistry, and materials functionalization .

Why Generic Substitution of 2-(4-Aminophenyl)ethanol with Ortho/Meta Isomers or Non-Phenolic Aminoalcohols Fails in Specialized Applications


Substituting 2-(4-Aminophenyl)ethanol with its constitutional isomers—such as 2-(2-aminophenyl)ethanol (ortho) or 2-(3-aminophenyl)ethanol (meta)—or with simple aliphatic aminoalcohols introduces fundamental alterations in regiospecific reactivity, hydrogen-bonding geometry, and polymer chain architecture [1]. The para-configuration of 2-(4-Aminophenyl)ethanol positions the nucleophilic amine and hydroxyl groups at opposing ends of a rigid aromatic scaffold, enabling predictable head-to-head or tail-to-tail ordered polymerization that cannot be replicated by ortho or meta isomers due to altered spatial orientation and steric constraints [2]. Furthermore, in pharmaceutical applications such as the synthesis of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol (a Mirabegron intermediate), the para-substituted phenethyl moiety is structurally required for target receptor recognition; isomeric substitution would yield inactive compounds .

Quantitative Comparative Evidence for 2-(4-Aminophenyl)ethanol: Differentiating Performance in Ordered Polymerization, Thermal Dehydration Selectivity, and Hydrogen-Bonding Structural Determinants


Ordered Poly(urethane-urea) Polymerization: 2-(4-Aminophenyl)ethanol Enables Mn 49,000 Ordered Polymer That Constitutional Isomers Cannot Replicate

When 2-(4-Aminophenyl)ethanol was reacted with p-isocyanatobenzyl isocyanate in DMF at 0 °C, the resulting ordered (-abcd-) poly(urethane-urea) achieved a number-averaged molecular weight (Mn) of 49,000, with the ordered microstructure confirmed by ¹H and ¹³C NMR spectroscopy [1]. In contrast, when the constitutional isomer 4-(2-aminoethyl)phenol was substituted under otherwise identical polymerization conditions with isophthaloyl chloride, the resulting polymer exhibited a markedly lower inherent viscosity of 0.30 dL g⁻¹ and substantially reduced molecular ordering [2]. The para-oriented amine and hydroxyethyl groups of 2-(4-Aminophenyl)ethanol are essential for achieving the (-abcd-) ordered sequence; ortho or meta isomers introduce steric hindrance and altered nucleophile-electrophile spacing that preclude ordered chain propagation [1].

Ordered polymerization Polyurethane-urea Nonsymmetric monomer

Thermal Dehydration to 4-Aminostyrene: 2-(4-Aminophenyl)ethanol as the Exclusive Precursor for Liquid-Phase Vinylation with 100–180 mol% Alkali Hydroxide System

Patent RU 2472773 C1 discloses a method for producing 1-amino-4-vinyl benzene (4-aminostyrene) via liquid-phase thermal dehydration of 2-(4-Aminophenyl)ethanol in the presence of a solid inorganic dehydrating agent of alkaline reaction at 220–260 °C and 10–15 mm Hg pressure [1]. The process requires 100–180 mol% of ground alkali metal hydroxide relative to the starting compound and uniquely proceeds from the para-substituted 2-(4-Aminophenyl)ethanol scaffold; corresponding ortho or meta isomers undergo competing side reactions or fail to yield the vinyl product due to unfavorable steric and electronic transition states during dehydration . The method achieves increased output and simplified process isolation compared to alternative routes using para-aminophenylacetic acid derivatives or Wittig-based vinylations.

4-Aminostyrene synthesis Thermal dehydration Vinyl monomer

Hydrogen-Bonding Geometry: 2-(4-Aminophenyl)ethanol Forms Distinct OH/π Intramolecular Interaction Absent in Ortho and Meta Isomers

Supersonic jet spectroscopy and quantum chemical calculations reveal that 2-(4-Aminophenyl)ethanol adopts a preferred conformation stabilized by a weak intramolecular OH/π hydrogen-bonding interaction between the terminal hydroxyl group and the aromatic π-electron system [1]. This interaction influences the excited-state geometry, with a shortened CN bond length and elongated OH bond length relative to the ground state [2]. Ortho- and meta-aminophenethyl alcohols cannot access this same OH/π geometry due to altered spatial relationships between the hydroxyethyl side chain and the aromatic ring; ortho isomers preferentially form intramolecular OH···NH₂ hydrogen bonds, while meta isomers lack any intramolecular hydrogen-bonding stabilization, resulting in greater conformational flexibility and altered physicochemical properties (solubility, crystallinity, melting point) [1].

Conformational analysis Hydrogen bonding Supersonic jet spectroscopy

Mirabegron Intermediate Synthesis: 2-(4-Aminophenyl)ethanol Enables Mild-Condition Route Without Hydrogen Gas Hazard

In the synthesis of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol—the key chiral intermediate for Mirabegron (a β3-adrenoceptor agonist for overactive bladder)—2-(4-Aminophenyl)ethanol serves as the essential para-substituted phenethylamine precursor . The synthetic route utilizing 2-(4-Aminophenyl)ethanol operates under mild reduction conditions without requiring hydrogen gas or high-pressure equipment, significantly improving process safety and operational simplicity compared to traditional methods employing hydrogen as a gaseous reductant . Alternative phenethylamine precursors such as 4-nitrophenethylamine or 4-aminophenylacetic acid necessitate multi-step functional group interconversions (nitro reduction followed by carboxylate manipulation) that add at least one additional synthetic step and introduce purification challenges .

Pharmaceutical intermediate Mirabegron Reductive amination

Ordered Poly(amide-ester) Synthesis: 2-(4-Aminophenyl)ethanol as Nonsymmetric Monomer for Head-to-Head/Tail-to-Tail Architecture

2-(4-Aminophenyl)ethanol functions as a nonsymmetric monomer (YcdY type) possessing two nucleophilic sites with differing reactivities—the aromatic amine and the aliphatic hydroxyl—enabling selective, sequential reactions with diacid chlorides or diisocyanates to yield ordered head-to-head (H-H) or tail-to-tail (T-T) poly(amide-ester) architectures [1]. When polymerized with isophthaloyl chloride in NMP with triethylamine at 0 °C, the ordered H-H or T-T poly(amide-ester) exhibited enhanced mechanical properties and thermal stability relative to random-sequence polymers derived from symmetric monomers . Symmetric aminoalcohol monomers (e.g., ethanolamine, 4-aminophenol) lack this differentiated reactivity and cannot produce ordered H-H/T-T sequences; constitutional isomer 4-(2-aminoethyl)phenol yields polymers with different chain packing and inferior crystallinity due to reversed amine/hydroxyl positioning [1].

Poly(amide-ester) Ordered polymer Nonsymmetric monomer

Optimal Procurement and Application Scenarios for 2-(4-Aminophenyl)ethanol Based on Validated Differentiation Evidence


Synthesis of High-Molecular-Weight Ordered Poly(urethane-urea)s with Controlled Microstructure

This scenario is directly supported by the quantitative evidence that 2-(4-Aminophenyl)ethanol, when reacted with p-isocyanatobenzyl isocyanate, yields ordered poly(urethane-urea) with Mn = 49,000 under mild polyaddition conditions (DMF, 0 °C) [1]. Constitutional isomers cannot replicate this ordered architecture due to altered spatial orientation of nucleophilic sites [2]. Procurement of 2-(4-Aminophenyl)ethanol is essential for research groups and industrial polymer chemists seeking to produce sequence-controlled poly(urethane-urea)s for applications requiring tailored mechanical properties, crystallinity, and thermal stability.

One-Step Liquid-Phase Thermal Dehydration to 4-Aminostyrene Monomer

As disclosed in patent RU 2472773 C1, 2-(4-Aminophenyl)ethanol serves as the direct precursor for 4-aminostyrene synthesis via thermal dehydration at 220–260 °C in the presence of 100–180 mol% alkali hydroxide [1]. This one-step route offers a simplified, higher-yield alternative to multi-step vinylations and is exclusive to the para-isomer scaffold [2]. Industrial users producing 4-aminostyrene—a monomer for functionalized polystyrenes, ion-exchange resins, and specialty coatings—should prioritize procurement of 2-(4-Aminophenyl)ethanol to access this streamlined manufacturing process.

Pharmaceutical Intermediate Production for Mirabegron Under Mild, Hydrogen-Free Conditions

The evidence demonstrates that 2-(4-Aminophenyl)ethanol is the preferred starting material for synthesizing (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol, the key chiral intermediate for Mirabegron [1]. The synthetic route operates under mild conditions without requiring hydrogen gas, reducing safety hazards and equipment complexity compared to alternative phenethylamine precursors that necessitate nitro reduction or carboxylate manipulation steps [2]. Pharmaceutical manufacturers and CROs engaged in Mirabegron intermediate production should procure 2-(4-Aminophenyl)ethanol to achieve process simplification and enhanced scale-up safety.

Sequence-Controlled Poly(amide-ester) Synthesis for Advanced Material Properties

Supported by comparative polymer characterization studies, 2-(4-Aminophenyl)ethanol functions as a nonsymmetric monomer capable of forming ordered head-to-head or tail-to-tail poly(amide-ester) sequences when polymerized with diacid chlorides [1]. This sequence control translates to enhanced mechanical strength and thermal stability relative to random copolymers obtained from symmetric monomers or isomeric substitutes [2]. Materials scientists and polymer research laboratories developing high-performance poly(amide-ester)s for specialty films, fibers, or engineering plastics should select 2-(4-Aminophenyl)ethanol to achieve the desired ordered microstructure.

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